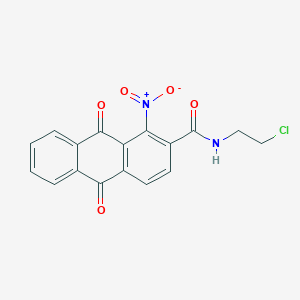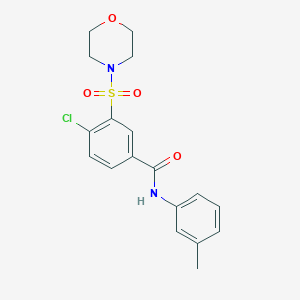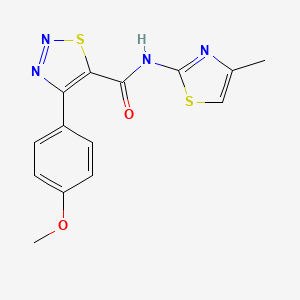
N-(2-chloroethyl)-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chloroethyl)-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide, also known as CEN, is a chemical compound that has been extensively studied for its potential use in scientific research. CEN is a member of the anthracene family of compounds and has been shown to exhibit a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of N-(2-chloroethyl)-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) and the induction of DNA damage. N-(2-chloroethyl)-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide has been shown to cause DNA strand breaks and inhibit DNA repair mechanisms, leading to cell death.
Biochemical and Physiological Effects:
N-(2-chloroethyl)-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide has been shown to exhibit a wide range of biochemical and physiological effects, including the induction of oxidative stress, DNA damage, and apoptosis. N-(2-chloroethyl)-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide has also been shown to inhibit the growth of cancer cells and reduce tumor size in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-chloroethyl)-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide in lab experiments is its ability to induce apoptosis in cancer cells, making it a potential candidate for use in combination therapy with other chemotherapeutic agents. However, one limitation of using N-(2-chloroethyl)-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide is its potential toxicity, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on N-(2-chloroethyl)-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide. One area of focus could be the development of more efficient synthesis methods for N-(2-chloroethyl)-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide, which could help to reduce its cost and increase its availability for research purposes. Another area of focus could be the development of more targeted delivery methods for N-(2-chloroethyl)-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide, which could help to reduce its potential toxicity and increase its effectiveness in treating cancer. Additionally, further research could be conducted to better understand the mechanism of action of N-(2-chloroethyl)-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide and its potential use in combination therapy with other chemotherapeutic agents.
Métodos De Síntesis
The synthesis of N-(2-chloroethyl)-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide involves the reaction of 2-chloroethylamine hydrochloride with 1-nitroanthraquinone in the presence of a base. The resulting product is then treated with a carboxylic acid to form the final compound.
Aplicaciones Científicas De Investigación
N-(2-chloroethyl)-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide has been used in a variety of scientific research applications, including cancer research, DNA damage studies, and as a potential anti-tumor agent. N-(2-chloroethyl)-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide has been shown to induce apoptosis in cancer cells and has been studied for its potential use in combination therapy with other chemotherapeutic agents.
Propiedades
IUPAC Name |
N-(2-chloroethyl)-1-nitro-9,10-dioxoanthracene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2O5/c18-7-8-19-17(23)12-6-5-11-13(14(12)20(24)25)16(22)10-4-2-1-3-9(10)15(11)21/h1-6H,7-8H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDGBNQLPQDXJDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)C(=O)NCCCl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(3-chlorophenyl)piperazin-1-yl]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one](/img/structure/B6116300.png)
![N-[1-(1H-imidazol-1-ylmethyl)-2,2-dimethylpropyl]-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanamide](/img/structure/B6116307.png)

![6-(4-chlorophenyl)-3-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B6116325.png)

![methyl 4-[(3-{3-[(2-fluorophenyl)amino]-3-oxopropyl}-1-piperidinyl)methyl]benzoate](/img/structure/B6116340.png)
![N~1~-[1-(4-isobutylbenzyl)-3-piperidinyl]-N~2~-methyl-N~2~-(4-pyridinylmethyl)glycinamide](/img/structure/B6116346.png)
![ethyl (4-{[1-(3,4-dichlorophenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-2-methoxyphenoxy)acetate](/img/structure/B6116352.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B6116356.png)

![N~2~,N~2~-diethyl-N~1~-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}glycinamide](/img/structure/B6116372.png)
![2-[1-(2-ethoxybenzyl)-4-(1H-pyrazol-3-ylmethyl)-2-piperazinyl]ethanol](/img/structure/B6116374.png)
![N-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-4-(1H-pyrazol-1-yl)-2-butanamine](/img/structure/B6116387.png)
![ethyl 1-[(4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinyl)carbonyl]-3-(2-phenylethyl)-3-piperidinecarboxylate](/img/structure/B6116392.png)